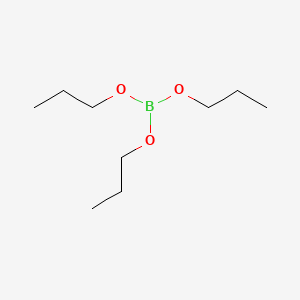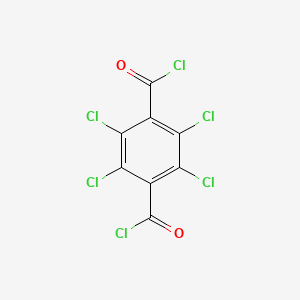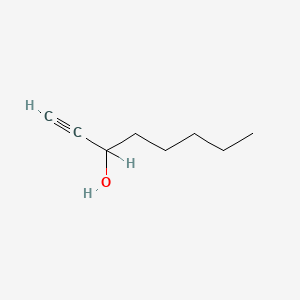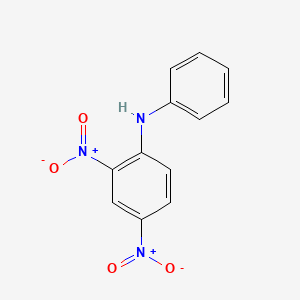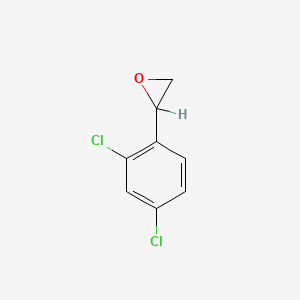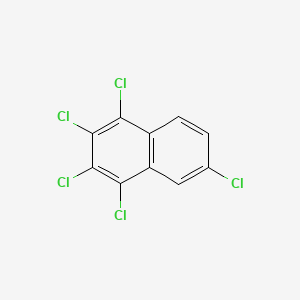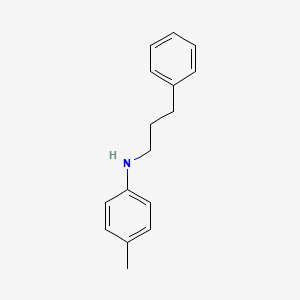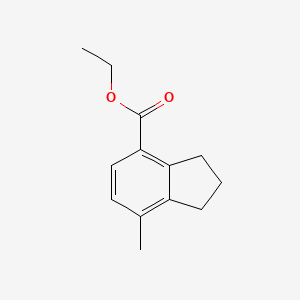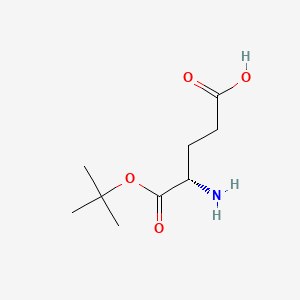
叔丁酰腈
描述
Pivaloyl cyanide is a cyanide used as a reagent in organic synthesis . It has an aromatic ring with a phenyl group and two nitro groups . The molecular formula of Pivaloyl cyanide is C6H9NO .
Synthesis Analysis
Pivaloyl cyanide can be synthesized by reacting sodium hydroxide solution with diphenyl ether in the presence of chlorine and nitrogen gas . Another method involves reacting 93 g (0.5 mol) of pivalic acid anhydride and 1 g of sodium cyanide initially, and then adding 49.5 g (0.5 mol) of trimethylsilyl cyanide dropwise. The reaction mixture is then worked up by distillation .Molecular Structure Analysis
The molecular weight of Pivaloyl cyanide is 111.14 g/mol . The structure of Pivaloyl cyanide includes an aromatic ring with a phenyl group and two nitro groups . The Pivaloyl cyanide molecule contains a total of 16 bond(s). There are 7 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 ketone(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
Pivalic anhydride is shown to be an effective reagent for direct amidation of carboxylic acids with N-alkyl anilines . The only by-product of this reaction is nontoxic pivalic acid, which can be easily removed by aqueous workup .Physical and Chemical Properties Analysis
Pivaloyl cyanide has a density of 0.94 g/cm3 . The molecular weight of Pivaloyl cyanide is 111.14 g/mol .科学研究应用
1. 碳水化合物化学
叔丁酰腈在碳水化合物化学中扮演着重要角色,特别是在合成过程中对糖的保护。例如,N-叔丁酰咪唑已被用作各种单糖和乳糖的保护试剂。通过此过程形成的叔丁酸酯对于碳水化合物中的选择性酰化至关重要。这种方法提供了诸如在叔丁酸酯存在下选择性去除乙酸酯和在糖苷化过程中形成正交酯的趋势降低等优势,而这些优势在碳水化合物合成和改性过程中至关重要 (Santoyo-González, Uriel, & Calvo-Asin, 1998)。
2. 低聚糖的合成
氰基叔丁酰 (CNPiv) 基团是一种带有氰基附录的改性叔丁酰基团,是低聚糖组装的关键。CNPiv 受益于 Piv 基团的有利特征,例如稳定性和有效的邻基团参与,但与 Piv 酯相比,可以在较温和的条件下除去。这一特性已在鼠李糖低聚糖的组装中得到证实,鼠李糖低聚糖是各种细菌多糖中的重要成分 (Volbeda 等人,2016)。
3. 有机合成
叔丁酰乙腈是各种化合物合成中的中间体,在选择性除草剂和 p38 MAP 激酶抑制剂的制备中具有应用。涉及碱金属氰化物的精制合成方法导致了高收率和高纯度,突出了其在有机合成中的重要性 (Zelinka、Šimbera 和 Pazdera,2014)。
4. 放射性药物
在放射性药物中,源自 [11C]氰化物的双功能二碳分子很重要。这些分子用作放射性标记前体,展示了氰化物衍生物在医学影像和诊断中的应用 (Thorell、Stone-Elander 和 Elander,1994)。
5. 环境应用
在环境化学中,氰化物及其衍生物被探索用于从废物来源(例如电镀工艺)中去除和回收。含有特定载体的聚合物包埋膜已被研究其提取银氰化物配合物的效率,证明了氰化物衍生物在废物管理和环境修复中的效用 (Nasser 等人,2016)。
作用机制
Target of Action
Pivaloyl cyanide is a compound that releases cyanide ions . The primary target of cyanide ions is the mitochondrial electron transport chain within cells . Specifically, cyanide ions bind to the ferric (Fe3+) ion of cytochrome oxidase, a key enzyme in the electron transport chain . This enzyme plays a crucial role in cellular respiration, a process that cells use to generate energy.
Mode of Action
The interaction of Pivaloyl cyanide with its targets leads to significant changes in cellular function. When cyanide ions bind to cytochrome oxidase, they inhibit the enzyme’s activity . This inhibition disrupts the electron transport chain, preventing cells from using oxygen to produce energy in the form of adenosine triphosphate (ATP) . This disruption can lead to a state known as ‘histotoxic hypoxia’, where cells are unable to use or take in oxygen .
Biochemical Pathways
The action of Pivaloyl cyanide affects several biochemical pathways. The most significant is the disruption of oxidative phosphorylation, a process that produces ATP in the mitochondria . This disruption leads to a decrease in ATP production, causing energy deprivation in cells . Additionally, cyanide ions can stimulate the release of biogenic amines, leading to pulmonary and coronary vasoconstriction, which can result in pulmonary edema and heart failure .
Pharmacokinetics
The pharmacokinetics of Pivaloyl cyanide involves its absorption, distribution, metabolism, and excretion (ADME). Cyanide ions are rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, which catalyzes the reaction of cyanide with thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic and is excreted in the urine . The elimination half-life of cyanide is approximately 2-3 hours .
Result of Action
The molecular and cellular effects of Pivaloyl cyanide’s action are primarily due to the inhibition of cytochrome oxidase and the resulting disruption of cellular respiration . This can lead to symptoms such as rapid loss of consciousness, seizures, and in severe cases, death . Milder exposures can result in non-specific features including nausea, vomiting, headache, increased respiratory rate, hypertension, tachycardia, altered level of consciousness, and seizures .
安全和危害
未来方向
Pivalic anhydride, a related compound, is shown to be an effective reagent for direct amidation of carboxylic acids with N-alkyl anilines . This suggests potential future directions for the use of Pivaloyl cyanide in similar reactions. Additionally, cyanamides, which are related to cyanides, have been discussed for their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .
属性
IUPAC Name |
2,2-dimethylpropanoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLQPWAISGYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073516 | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42867-40-3 | |
| Record name | 3,3-Dimethyl-2-oxobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42867-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-oxobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the vibrational bands observed for pivaloyl cyanide in the infrared (IR) spectrum?
A1: The identification of the CN stretch (ν1) and the CO stretch (ν2) vibrational bands of the cyanooxomethyl radical (OCCN) at 2093 cm–1 and 1774 cm–1, respectively, provides valuable insights into the photodissociation dynamics of pivaloyl cyanide. [] These characteristic bands, detected through time-resolved Fourier transform IR emission spectroscopy, allow researchers to study the energy distribution within the molecule following 193 nm photolysis. This understanding contributes to a deeper knowledge of photochemical reactions involving pivaloyl cyanide and similar compounds. []
Q2: How can pivaloyl cyanide be synthesized efficiently?
A2: A continuous process for preparing pivaloyl cyanide involves reacting pivalic acid anhydride with anhydrous hydrocyanic acid. [] This reaction is significantly enhanced by using a catalyst system consisting of an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or a metal salt of an aliphatic, cycloalkphatic, or aromatic carboxylic acid. [] The reaction, carried out in an inert organic diluent at temperatures between 180 and 240°C, allows for continuous distillation of the crude product, enabling efficient separation and recycling of unreacted hydrocyanic acid. []
Q3: Why is the choice of catalyst crucial in the synthesis of pivaloyl cyanide?
A3: The selection of the catalyst plays a vital role in determining the efficiency and yield of pivaloyl cyanide synthesis. Specifically, alkali metal/copper cyanide complexes and alkaline earth metal/copper cyanide complexes have proven to be highly effective catalysts for this reaction. [] These catalysts, optionally combined with a Lewis acid, facilitate the interaction between pivalic acid anhydride and hydrocyanic acid, leading to increased reaction rates and improved product selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

